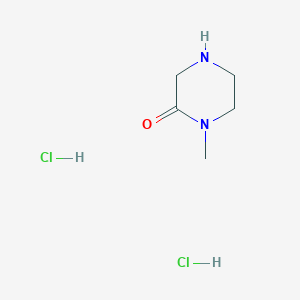

1-Methylpiperazin-2-one dihydrochloride

Description

Contextualization within the Landscape of Substituted Heterocyclic Systems

Substituted heterocyclic systems form the backbone of a vast array of functional molecules, from pharmaceuticals to advanced materials. These cyclic compounds, containing at least one atom other than carbon within their ring structure, offer a three-dimensional framework that can be precisely modified to tune their physical, chemical, and biological properties. The introduction of substituents allows for the modulation of factors such as reactivity, solubility, and intermolecular interactions.

Significance of Piperazine (B1678402) Derivatives in Contemporary Chemical Synthesis and Materials Science Research

The piperazine scaffold is a well-established and highly valued building block in both chemical synthesis and materials science. Its unique structural and chemical properties make it a versatile component in the design of a wide range of functional molecules.

In the realm of chemical synthesis , piperazine and its derivatives are frequently employed as key intermediates. The two nitrogen atoms provide sites for functionalization, allowing for the construction of complex molecular architectures. They can act as linkers, scaffolds, or chiral auxiliaries in the synthesis of agrochemicals and specialty chemicals.

In materials science , the incorporation of piperazine moieties can influence the properties of polymers and other materials. For instance, piperazine-containing polymers have been investigated for applications in gas capture, where the nitrogen atoms can interact with acidic gases like carbon dioxide. Additionally, the rigid structure of the piperazine ring can impart thermal stability to polymeric materials.

Research Trajectories for 1-Methylpiperazin-2-one (B1308644) Dihydrochloride (B599025): A Review of Current Academic Interest

While extensive research on the broader class of piperazine derivatives is well-documented, the specific academic interest in 1-Methylpiperazin-2-one dihydrochloride is more niche but growing. Current research appears to be focused on its utility as a precursor and building block in organic synthesis.

One notable application is in the preparation of 2-(4-Methyl-1-piperazinylmethyl)acrylophenone (MPMAP). Furthermore, it has been utilized in the synthesis of coordination compounds, such as 1-methylpiperazine-1,4-diium tetrachloridozincate hemihydrate. chemicalbook.comresearchgate.net These examples highlight its role as a versatile starting material for creating more complex molecules with potential applications in medicinal chemistry and materials science.

The dihydrochloride salt form of 1-Methylpiperazin-2-one offers advantages in terms of stability and solubility in certain solvent systems, which can be beneficial for specific synthetic transformations. Researchers are likely exploring its reactivity and potential to be incorporated into novel molecular frameworks.

Future research may focus on expanding the library of compounds derived from this compound and evaluating their properties for various applications. This could include the synthesis of new polymers, functional materials, or molecules with specific biological activities. The continued exploration of this compound's synthetic utility will likely unveil new and valuable applications in the broader field of chemical research.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylpiperazin-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.2ClH/c1-7-3-2-6-4-5(7)8;;/h6H,2-4H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNHLWGQKJBUMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1=O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 1 Methylpiperazin 2 One Dihydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-Methylpiperazin-2-one (B1308644) dihydrochloride (B599025), proton (¹H) and carbon-13 (¹³C) NMR, along with multidimensional techniques, are employed to unambiguously assign the atomic arrangement and analyze the compound's conformation in solution. The dihydrochloride nature of the compound, with protonation at both nitrogen atoms, significantly influences the chemical shifts observed compared to its free-base form due to the deshielding effects of the positive charges.

The ¹H NMR spectrum of 1-Methylpiperazin-2-one dihydrochloride is expected to exhibit four distinct signals corresponding to the different proton environments in the molecule. The protonation of the nitrogen atoms leads to a general downfield shift for all protons compared to the neutral parent compound. The electron-withdrawing effect of the adjacent carbonyl group and the positively charged nitrogen atoms are key factors determining the specific chemical shifts.

The anticipated signals are:

A singlet for the methyl (CH₃) group protons attached to the nitrogen atom.

Three distinct multiplets, likely appearing as triplets or more complex patterns due to coupling, for the three methylene (B1212753) (CH₂) groups in the piperazinone ring.

A representative interpretation of the ¹H NMR spectral data is presented below.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.95 | t | 2H | C(3)H₂ |

| ~3.70 | t | 2H | C(5)H₂ |

| ~3.50 | t | 2H | C(6)H₂ |

| ~3.20 | s | 3H | N-CH₃ |

The expected assignments for the carbon signals are as follows:

A signal in the far downfield region for the carbonyl carbon (C=O).

Three signals for the methylene carbons (CH₂) of the piperazinone ring.

An upfield signal corresponding to the methyl carbon (N-CH₃).

An illustrative table of the predicted ¹³C NMR spectral data is provided.

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~168.0 | C=O (C2) |

| ~58.5 | C6 |

| ~48.0 | C3 |

| ~45.5 | N-CH₃ |

| ~42.0 | C5 |

While 1D NMR spectra are useful for initial assignments, multidimensional NMR techniques are essential for confirming the complete structural connectivity and for performing conformational analysis.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish the spin-spin coupling network between adjacent methylene groups. Cross-peaks would be expected between the protons on C3 and the (non-equivalent) protons on the adjacent nitrogen, as well as between the protons on C5 and C6, confirming the ring structure.

Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment directly links each proton signal to its attached carbon atom. It would be used to definitively assign the carbon signals based on the already interpreted proton spectrum.

Variable Temperature (VT) NMR: VT-NMR studies can provide insights into the dynamic processes of the molecule, such as the barrier to rotation around the amide bond and the rate of ring inversion in the piperazine (B1678402) system. researchgate.net These studies are valuable for understanding the conformational flexibility of the molecule in solution.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and elemental formula. Soft ionization techniques are particularly suited for analyzing salts like this compound. mdpi.com

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to determine its elemental composition. For this compound, the analysis would be performed on the cationic species, [C₅H₁₀N₂O + H]⁺. The precise mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Molecular Formula (cation): C₅H₁₁N₂O⁺

Calculated Exact Mass: 115.0866 Da

The experimentally determined mass from an HRMS instrument would be compared to this calculated value to confirm the elemental composition with high confidence.

Electrospray Ionization (ESI) is the preferred soft ionization method for polar and pre-charged molecules, making it ideal for analyzing this compound. chemrxiv.org In the positive ion mode, the ESI-MS spectrum would prominently feature the protonated molecular ion [M+H]⁺ at an m/z corresponding to the cation (115.0866 Da).

Tandem mass spectrometry (MS/MS) can be performed by isolating the parent ion (m/z 115) and subjecting it to collision-induced dissociation (CID) to induce fragmentation. The resulting fragmentation pattern provides valuable structural information. A plausible fragmentation pathway could involve:

Loss of Carbon Monoxide (CO): A common fragmentation for cyclic amides, leading to a characteristic neutral loss of 28 Da.

Ring Cleavage: Various cleavages of the piperazinone ring can occur, leading to smaller fragment ions that help to piece together the original structure.

This fragmentation analysis serves as a fingerprint for the molecule, confirming its identity and structural integrity. scielo.brnih.gov

Fragmentation Patterns of this compound and its Derivatives

The mass spectrometric fragmentation of 1-methylpiperazin-2-one and its derivatives is governed by the inherent structural features of the piperazinone ring, including the amide functionality and the two nitrogen atoms. In electron impact (EI) mass spectrometry, the molecular ion (M+) of piperazine-containing compounds is often observed, and its stability is influenced by the nature of its substituents. For N-alkylated piperazines, a dominant fragmentation pathway is the α-cleavage adjacent to the nitrogen atom, leading to the loss of the largest alkyl group. miamioh.edu

For 1-methylpiperazin-2-one, key fragmentation pathways initiated by electron ionization would include:

α-Cleavage: The most characteristic fragmentation for aliphatic amines involves the cleavage of the C-C bond adjacent to the nitrogen atom. miamioh.edulibretexts.org For 1-methylpiperazin-2-one, this could involve the cleavage of the C5-C6 or C2-C3 bonds, leading to the formation of stable iminium ions.

Loss of CO: The presence of the carbonyl group in the lactam ring introduces the possibility of losing a neutral carbon monoxide (CO) molecule (28 Da), a common fragmentation for cyclic ketones and amides.

Ring Opening and Fission: The molecular ion can undergo ring opening followed by subsequent cleavage to produce various smaller fragment ions.

In derivatives, such as those with aryl substituents, the fragmentation is often dominated by the cleavage of the bond connecting the piperazine ring to the substituent, frequently resulting in a base peak corresponding to the substituted piperazine fragment. For instance, in some complex piperazine derivatives, a characteristic neutral loss of N-methylpiperazine (100 Da) has been observed. researchgate.net The fragmentation patterns are crucial for the structural elucidation of novel piperazine derivatives and for identifying them in complex matrices. researchgate.netmdpi.com

Below is a table summarizing plausible key fragment ions for 1-methylpiperazin-2-one based on general fragmentation principles for related structures.

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 114 | [C₅H₁₀N₂O]⁺ | Molecular Ion (M⁺) |

| 99 | [M - CH₃]⁺ | Loss of the N-methyl group |

| 86 | [M - CO]⁺ | Loss of neutral carbon monoxide |

| 71 | [C₃H₅NO]⁺ | Ring fission product, e.g., [CH₂=N-CO-CH₂]⁺ |

| 56 | [C₃H₆N]⁺ | Ring fission product, e.g., [CH₂=N-CH₂-CH₂]⁺ |

| 42 | [C₂H₄N]⁺ | α-Cleavage product, e.g., [CH₂=NCH₂]⁺ |

X-ray Crystallography for Solid-State Structure Determination

Crystal Growth and Characterization for Dihydrochloride Salts

The preparation of single crystals of dihydrochloride salts suitable for X-ray diffraction is a critical step in solid-state characterization. For compounds like this compound, this is typically achieved by reacting the parent base with hydrochloric acid followed by crystallization. A common method involves dissolving the parent compound (1-methylpiperazin-2-one) in an appropriate solvent, such as water or a short-chain alcohol, and adding a stoichiometric amount (two equivalents) of concentrated or gaseous hydrochloric acid. researchgate.net

Single crystals are then grown using techniques such as:

Slow Evaporation: The resulting solution is left undisturbed at room temperature, allowing the solvent to evaporate slowly over several days or weeks, leading to the formation of well-defined, colorless crystals. researchgate.net

Solvent/Anti-Solvent Diffusion: A solution of the salt is layered with a miscible "anti-solvent" in which the salt is less soluble. Slow diffusion of the anti-solvent into the solution reduces the salt's solubility, inducing crystallization.

Cooling Crystallization: A saturated solution of the salt at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The quality of the resulting crystals is paramount for successful X-ray diffraction analysis. Characterization of the grown crystals involves visual inspection for defects and mounting a suitable single crystal for data collection on a diffractometer.

Molecular Conformation within the Crystal Lattice (e.g., Chair Conformation of the Piperazine Ring)

X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. For six-membered heterocyclic rings like piperazine and its derivatives, the most energetically favorable conformation is typically the chair form, which minimizes both angular and torsional strain. iucr.orgnih.govwikipedia.org

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks (N—H···Cl, O—H···Cl, N—H···O)

Hydrogen bonds are the dominant intermolecular forces that dictate the crystal packing in piperazinium dihydrochloride salts. Given that both nitrogen atoms of the piperazine ring are protonated in the dihydrochloride form, they act as strong hydrogen bond donors. The chloride anions, in turn, serve as effective hydrogen bond acceptors.

The primary hydrogen bonding interactions expected in the crystal structure of this compound are:

N—H···Cl Interactions: These are the most prevalent and structurally defining interactions. The protonated secondary amine (N4-H) and the protonated tertiary amine (N1-H, assuming protonation occurs here as well in the dihydrochloride form, although protonation of the carbonyl oxygen is also possible) would form strong hydrogen bonds to the chloride ions. These interactions link the cations and anions into extended networks. researchgate.netmdpi.comworktribe.com In similar structures, N···Cl distances are typically in the range of 3.0 to 3.3 Å. mdpi.com

N—H···O Interactions: It is possible for the N-H donors to interact with the carbonyl oxygen atom of a neighboring cation. This N—H···O=C interaction can lead to the formation of specific motifs like chains or dimers, further stabilizing the crystal structure. iucr.orgiucr.org

O—H···Cl Interactions: If water molecules are incorporated into the crystal lattice during crystallization (forming a hydrate), their hydroxyl groups can act as hydrogen bond donors, forming O—H···Cl interactions with the chloride anions. researchgate.net

These hydrogen bonds create a robust, three-dimensional supramolecular architecture. mdpi.comworktribe.com

| Interaction Type | Donor (D) | Acceptor (A) | Typical D···A Distance (Å) | Role in Crystal Structure |

|---|---|---|---|---|

| N—H···Cl | N⁺-H | Cl⁻ | 3.0 - 3.3 | Primary interaction linking cations and anions |

| N—H···O | N⁺-H | C=O | 2.7 - 3.0 | Forms cation-cation linkages (chains/dimers) |

| O—H···Cl | O-H (of H₂O) | Cl⁻ | 3.1 - 3.4 | Integrates solvent molecules into the network (if present) |

Crystal Packing Motifs and Supramolecular Assembly

In various piperazinediium salts, the N—H···anion interactions result in the self-assembly of ions into one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. mdpi.comworktribe.comiucr.org For instance, cations and anions can be linked to form hydrogen-bonded rings, which are recognized as robust supramolecular synthons. mdpi.comresearchgate.net These rings can then propagate into infinite chains. In the case of this compound, the interplay between the strong N—H···Cl bonds and potentially weaker N—H···O or C-H···Cl interactions would guide the assembly. The cations and anions are likely to form layered structures or intricate 3D networks where the organic cations are embedded within a matrix of chloride anions, all held together by a dense web of hydrogen bonds. iucr.orgiucr.orgnih.gov

Computational and Theoretical Investigations of 1 Methylpiperazin 2 One Dihydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of 1-methylpiperazin-2-one (B1308644) dihydrochloride (B599025). These calculations solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy.

In related arylpiperazine derivatives, DFT calculations, in conjunction with experimental techniques like IR and solid-state NMR spectroscopy, have been used to confirm the protonation sites. researchgate.net These studies calculate properties such as partial charges and proton affinities for each nitrogen atom. researchgate.net The nitrogen atom with the higher negative partial charge and greater proton affinity is the more likely site of protonation. For 1-methylpiperazin-2-one, the presence of the electron-withdrawing carbonyl group at position 2 influences the basicity of the adjacent nitrogen at position 1. The nitrogen at position 4, being a secondary amine, is typically the more basic site and therefore the primary site of protonation. In the dihydrochloride salt, both nitrogen atoms are expected to be protonated. DFT calculations can confirm this by analyzing the charge distribution and the energetic stability of the doubly protonated species.

Table 1: Calculated Properties from DFT Studies

| Property | Description | Relevance to Protonation |

|---|---|---|

| Partial Atomic Charges | The distribution of electron density among the atoms in the molecule. | The nitrogen atom with the more negative charge is more nucleophilic and thus a more likely site for protonation. |

| Proton Affinity | The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. | A higher proton affinity indicates a stronger attraction for a proton, signifying a more basic site. |

| HOMO/LUMO Energies | Energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. | These frontier orbitals are key to understanding chemical reactivity, including acid-base reactions. |

The piperazine (B1678402) ring is not planar and can adopt several conformations, with the chair conformation generally being the most stable. The conformational energy landscape of 1-methylpiperazin-2-one dihydrochloride describes the relative energies of its different spatial arrangements.

Computational methods can be used to perform a systematic search of the conformational space to identify stable low-energy conformers. njit.edu For the 1-methylpiperazin-2-one ring, the primary conformations of interest are the chair, boat, and twist-boat forms. The presence of the methyl group on one nitrogen and the carbonyl group on the ring introduces additional complexity. The methyl group can be in either an axial or equatorial position, leading to different steric interactions and energy levels. Conformational analysis helps in understanding which three-dimensional structure the molecule is most likely to adopt, which in turn dictates its biological activity and physical properties. nih.gov

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the dynamic behavior of molecules over time. While specific MD studies on this compound are not widely documented, this technique is frequently applied to its derivatives to understand their interactions with biological targets like enzymes.

MD simulations can predict the stability of a ligand-protein complex and reveal the role of solvent molecules in these interactions. These simulations provide a dynamic picture of how the molecule behaves in a biological environment, which is crucial for drug design and development.

Theoretical Exploration of Intermolecular Interactions (e.g., Weak Hydrogen Bonds)

In the solid state, the crystal structure of this compound is stabilized by a network of intermolecular interactions. The protonated nitrogen atoms can act as hydrogen bond donors, while the carbonyl oxygen and the chloride counter-ions can act as hydrogen bond acceptors.

Theoretical studies on related compounds, such as 1-methylpiperazine-1,4-diium salts, have shown the importance of N-H···Cl and N-H···O hydrogen bonds in stabilizing the crystal lattice. researchgate.net In some cases, water molecules may also be incorporated into the crystal structure, forming additional O-H···Cl hydrogen bonds. researchgate.net These interactions play a critical role in determining the packing of the molecules in the crystal and influence physical properties like melting point and solubility.

Computational Analysis of Reaction Mechanisms Involving this compound

Computational chemistry can be employed to elucidate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This provides insights into the feasibility and kinetics of a reaction. For instance, in reactions such as N-alkylation or N-acylation at the secondary amine, computational models can help predict the most likely site of reaction and the energy barriers involved.

Structure-Activity Relationship (SAR) Studies from a Theoretical Perspective

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov From a theoretical perspective, this involves using computational methods to correlate molecular properties (descriptors) with observed activity.

For a series of derivatives of 1-methylpiperazin-2-one, various molecular descriptors can be calculated, such as:

Electronic properties: Dipole moment, partial charges, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, specific conformations.

Lipophilicity: Calculated logP (partition coefficient).

By building a quantitative structure-activity relationship (QSAR) model, it is possible to predict the biological activity of new, unsynthesized derivatives. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the most promising predicted activity. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-methylpiperazine (B117243) |

| 1-methylpiperazine-1,4-diium |

Role As a Versatile Building Block in Advanced Organic Synthesis

Integration into Complex Heterocyclic Frameworks

The piperazin-2-one (B30754) scaffold is a valuable precursor for creating intricate heterocyclic systems due to its inherent functionality. The presence of two nitrogen atoms and a carbonyl group allows for a variety of chemical transformations, enabling its incorporation into diverse and complex molecular structures.

Synthesis of Polysubstituted Piperazine (B1678402) Derivatives

The 1-methylpiperazin-2-one (B1308644) core serves as an excellent template for generating a wide array of polysubstituted piperazine derivatives. The piperazine moiety is a common feature in many biologically active compounds, and methods to diversify this scaffold are of high value. mdpi.comorganic-chemistry.org

One primary route to substitution involves the chemical manipulation of the lactam moiety. For instance, the carbonyl group can be reduced using reagents like lithium aluminum hydride to yield the corresponding 1-methylpiperazine (B117243). This fully saturated piperazine can then undergo N-alkylation or N-arylation at the newly formed secondary amine, a common strategy in the synthesis of pharmaceutical agents. mdpi.com

Furthermore, the carbon atoms of the ring, particularly the α-carbon to the carbonyl (C3), are susceptible to functionalization. Research on unsubstituted piperazin-2-one has shown that it can react with triethyl phosphite (B83602) in the presence of phosphoryl chloride to yield tetraethyl cis- and trans-piperazine-2,3-diyl-bisphosphonates. nih.govacs.org This demonstrates the reactivity of the C3 position and suggests that similar transformations could be applied to 1-methylpiperazin-2-one to introduce a variety of substituents.

The table below outlines potential strategies for the synthesis of polysubstituted piperazines starting from 1-methylpiperazin-2-one.

Table 1: Synthetic Strategies for Polysubstituted Piperazine Derivatives

| Strategy | Description | Potential Reagents | Resulting Structure |

|---|---|---|---|

| Lactam Reduction & N-Functionalization | The carbonyl group is reduced to a methylene (B1212753), forming 1-methylpiperazine. The N4-position is then functionalized via alkylation, arylation, or acylation. | 1. LiAlH₄ or BH₃-SMe₂2. R-X, Base (for alkylation) | 1-Methyl-4-substituted-piperazine |

| α-Carbon Functionalization | A substituent is introduced at the C3 position, adjacent to the carbonyl group, via enolate chemistry or other activation methods. | 1. Strong Base (e.g., LDA)2. Electrophile (e.g., Alkyl halide) | 1-Methyl-3-substituted-piperazin-2-one |

| Ring Opening and Recyclization | The lactam is hydrolyzed, and the resulting amino acid derivative is modified and then re-cyclized to incorporate new substituents. | 1. H₃O⁺/Heat2. Functionalization3. Cyclization agent | Variously substituted piperazin-2-ones |

Construction of Fused and Bridged Ring Systems

The rigid and conformationally defined structures of fused and bridged ring systems are highly sought after in medicinal chemistry. nih.gov 1-Methylpiperazin-2-one can serve as a key component in the synthesis of such polycyclic frameworks.

The synthesis of fused piperazin-2-one derivatives has been described in patent literature, where related heterocyclic systems are subjected to hydrogenation and subsequent cyclization to form bicyclic structures like 7,8-dihydro-5H-pteridin-6-one derivatives. google.com This demonstrates that the piperazinone ring can be effectively annulated to form more complex, fused systems. Such strategies could involve condensing a second ring onto the N4 and C5 positions of the 1-methylpiperazin-2-one skeleton.

Bridged piperazines, which offer even greater conformational restriction, are also synthetically accessible. nih.gov Methodologies often involve starting with piperazine-2,6-diones and introducing a carbon bridge across the two nitrogen atoms. researchgate.net By adapting this logic, one could envision functionalizing the 1-methylpiperazin-2-one at the N4 position with a tethered electrophile, which could then react with an activated C3 position to form a bicyclic bridged structure. The development of such "cut-and-sew" reactions represents a modern approach to constructing these complex scaffolds. nih.gov

Development of Chiral Catalysts and Ligands

Chiral ligands are fundamental to asymmetric catalysis, which enables the selective synthesis of a single enantiomer of a chiral molecule. nih.gov The piperazine framework is considered a "privileged" structure in ligand design due to its conformational rigidity and the spatial orientation of its nitrogen atoms. researchgate.netunl.pt

Preparation of Resin-Anchored Chiral Catalysts

Immobilizing a catalyst on a solid support, such as a polymer resin, facilitates its separation from the reaction mixture and allows for its reuse, which is crucial for sustainable and industrial-scale chemistry. researchgate.net While 1-methylpiperazin-2-one itself is not chiral, it can be used as a scaffold to build chiral structures that are then anchored to a resin.

A key step would be the introduction of a functional group suitable for linking, such as a vinyl group or a hydroxyl group, onto the piperazinone core. This functionalized, chiral piperazinone could then be co-polymerized or grafted onto a pre-formed polymer support. Research has demonstrated the successful preparation of resin-anchored chiral catalysts using 1-methylpiperazine, the reduced analogue of 1-methylpiperazin-2-one, highlighting the feasibility of this approach. chemicalbook.comresearchgate.net

Design and Synthesis of Ligands for Asymmetric Catalysis

The design of effective chiral ligands often relies on a rigid backbone that can create a well-defined chiral environment around a metal center. ontosight.ainih.gov The lactam structure within 1-methylpiperazin-2-one provides a degree of planarity and rigidity that could be advantageous in a ligand scaffold.

The synthesis of chiral piperazin-2-ones has been achieved through methods like palladium-catalyzed asymmetric hydrogenation, yielding products with high enantioselectivity. dicp.ac.cnrsc.org A chiral version of 1-methylpiperazin-2-one, or a derivative thereof, could be synthesized and subsequently elaborated into a bidentate or tridentate ligand. For example, introducing a coordinating group (e.g., a diphenylphosphino or a pyridine (B92270) moiety) at the C3 or N4 position could generate novel P,N or N,N-type ligands. The development of such ligands has been a major focus in asymmetric catalysis, leading to highly effective catalysts for a variety of reactions. nih.govnih.gov

Table 2: Comparison of Chiral Ligand Scaffolds

| Ligand Class | Key Structural Feature | Common Applications | Potential of Piperazinone-Based Ligands |

|---|---|---|---|

| PHOX | Phosphine and Oxazoline (B21484) | Asymmetric Allylic Alkylation, Hydrogenation | Could incorporate a rigid piperazinone backbone to modulate steric and electronic properties. |

| Bisoxazoline (BOX) | C₂-symmetric bis(oxazoline) | Friedel-Crafts Alkylation, Diels-Alder | A chiral piperazinone could act as a linker between two oxazoline units, offering a different geometry. |

| DIOP/DIPAMP | C₂-symmetric bis(phosphine) | Asymmetric Hydrogenation | A C₂-symmetric bis(piperazinone) could be envisioned as a novel ligand scaffold. |

Preparation of Functionalized Molecules for Research Applications

1-Methylpiperazin-2-one is a valuable starting point for creating libraries of related compounds for biological screening and other research applications. The ability to systematically modify a core structure is essential for establishing structure-activity relationships (SAR) in drug discovery. mdpi.com

The reduction of 1-methylpiperazin-2-one to 1-methylpiperazine provides another entry point to a vast chemical space. 1-Methylpiperazine is a widely used building block in the synthesis of numerous approved drugs. mdpi.comchemicalbook.com For example, it can be reacted with fluorobenzaldehydes to form intermediates that are further elaborated into complex molecules with potential biological activity. mdpi.com Therefore, 1-methylpiperazin-2-one serves as a stable precursor to this highly valuable synthon.

Application in the Synthesis of Organic Intermediates

1-Methylpiperazin-2-one dihydrochloride (B599025) and its parent compound, 1-methylpiperazin-2-one, serve as crucial building blocks in advanced organic synthesis. The inherent reactivity of the piperazin-2-one core, featuring both an amide and a secondary amine functionality, allows for a variety of chemical transformations. This versatility makes it a valuable precursor for constructing more complex molecules, particularly in the development of pharmaceutical intermediates. The strategic modification of the piperazin-2-one scaffold enables the synthesis of a diverse range of substituted piperazines, which are prominent motifs in many biologically active compounds.

Research has demonstrated the utility of substituted 1-methylpiperazin-2-ones in the stereoselective synthesis of other valuable organic intermediates. For instance, derivatives of 1-methylpiperazin-2-one are instrumental in preparing chiral piperazines, which are essential for developing enantiomerically pure drugs to enhance therapeutic efficacy and reduce side effects. The ketone functionality at the C-2 position and the amine at the N-4 position are key sites for chemical modification, including reduction, acylation, and reductive amination.

A significant application of the 1-methylpiperazin-2-one framework is in the synthesis of 1-alkyl-3-phenylpiperazines. These compounds are important intermediates, for example, in the preparation of the antidepressant drug Mirtazapine. arkat-usa.org One synthetic approach involves the use of 4-protected-1-methyl-2-oxo-3-phenylpiperazine as a key intermediate. This intermediate can undergo reduction of the lactam (amide) group followed by deprotection of the nitrogen atom to yield the desired 1-methyl-3-phenylpiperazine (B26559). arkat-usa.orgresearchgate.net

Alternatively, the deprotection of the 4-position can precede the reduction of the lactam. arkat-usa.orgresearchgate.net This flexibility in the synthetic route highlights the role of the 1-methylpiperazin-2-one derivative as a versatile intermediate, allowing for different strategies to achieve the target molecule. The intermediates obtained from these routes, such as 1-alkyl-2-oxo-3-phenylpiperazines, are themselves useful for synthesizing other biologically important compounds due to the presence of a free secondary amine. arkat-usa.orgresearchgate.net

The table below summarizes the key transformations and intermediates involved in the synthesis of 1-methyl-3-phenylpiperazine starting from a protected 2-oxo-3-phenylpiperazine precursor.

| Starting Material | Key Transformation | Intermediate | Final Product |

|---|---|---|---|

| 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine | Reduction of lactam followed by deprotection | 1-Methyl-3-phenylpiperazine | Mirtazapine Precursor |

| 4-Boc-1-methyl-2-oxo-3-phenylpiperazine | Deprotection followed by reduction of lactam | 1-Methyl-2-oxo-3-phenylpiperazine | 1-Methyl-3-phenylpiperazine |

Furthermore, the reactivity of the secondary amine in the piperazin-2-one ring allows for the introduction of various substituents at the N-4 position through reactions like reductive amination. This process involves the reaction of the piperazinone with an aldehyde to form an iminium intermediate, which is then reduced. This method is highly effective for producing a library of N-substituted piperazin-2-one derivatives, further expanding their utility as building blocks for diverse molecular architectures.

Coordination Chemistry of 1 Methylpiperazin 2 One Dihydrochloride Analogues

Ligand Design Principles for Piperazine-Based Scaffolds

The design of ligands based on the piperazine (B1678402) framework is guided by several key principles that leverage the structural and electronic properties of the ring. The piperazine nucleus is a six-membered ring containing two opposing nitrogen atoms, which serve as excellent donor sites for coordination with metal ions. biointerfaceresearch.com

Key Design Strategies:

Functionalization of Nitrogen Atoms: The secondary amine nitrogens in the piperazine ring can be symmetrically or asymmetrically substituted with various coordinating groups. biointerfaceresearch.com This functionalization transforms the simple piperazine molecule into a polydentate ligand, enhancing its binding affinity and selectivity for specific metal ions. For instance, attaching pyridyl or quinolyl arms to the piperazine nitrogens creates tetradentate N-donor ligands capable of forming stable five-coordinate complexes with metal ions like copper(II). mdpi.com

Conformational Control: The piperazine ring typically exists in a thermodynamically favored "chair" conformation in its free state. nih.gov However, upon coordination to a metal ion, it can be forced into a more sterically demanding "boat" conformation to satisfy the geometric requirements of the metal center. nih.govnih.gov This conformational flexibility is a critical design element. Ligand design can aim to either embrace this flexibility or introduce rigidity to control the resulting complex's structure and properties. nih.gov Rigidification of the ligand scaffold is a common strategy to enhance the kinetic inertness of the resulting metal complexes. nih.govnih.gov

Chelate Effect: By functionalizing the piperazine scaffold with multiple donor groups, designers can take advantage of the chelate effect, where a multidentate ligand binds to a central metal ion more stably than multiple monodentate ligands. libretexts.org This principle is fundamental to creating highly stable metal complexes. For example, incorporating a hydroxamic acid group as a bidentate chelating agent for a catalytic Zn(2+) ion is a key design feature in piperazine-based matrix metalloproteinase (MMP) inhibitors. nih.gov

Steric and Electronic Tuning: The properties of the resulting metal complexes can be fine-tuned by altering the steric bulk and electronic properties of the substituents on the piperazine ring. Increasing the steric environment around the piperazine base can influence the coordination geometry and reactivity of the complex. mdpi.com

These design principles allow for the rational synthesis of piperazine-based ligands that can form monometallic or bimetallic complexes and serve as building blocks for more complex supramolecular structures. biointerfaceresearch.com

Formation of Organic-Inorganic Hybrid Materials Incorporating Piperazinediium Cations

Organic-inorganic hybrid materials are a class of compounds that combine organic and inorganic components at the molecular scale, often leading to novel properties. nih.govresearchgate.net Piperazine derivatives, in their protonated di-cationic form (piperazinediium), are effective organic templates for the crystallization and structural organization of these hybrid materials. researchgate.net

A prime example is 1-Methylpiperazine-1,4-diium tetrachloridozincate hemihydrate , with the formula (C₅H₁₄N₂)[ZnCl₄]·0.5H₂O. nih.govresearchgate.net This compound is synthesized by reacting 1-Methylpiperazine (B117243) dihydrochloride (B599025) with zinc chloride in an acidic aqueous solution. nih.govchemicalbook.com

The crystal structure of this material is built from three distinct components:

Organic Cation: The 1-methylpiperazinediium cation, (C₅H₁₄N₂) ²⁺, where the piperazine ring adopts a stable chair conformation. nih.govresearchgate.net

Inorganic Anion: A discrete, tetrahedral tetrachloridozincate anion, [ZnCl₄]²⁻. nih.govresearchgate.net

Solvent Molecule: An uncoordinated water molecule. nih.govresearchgate.net

| Crystal Data for 1-Methylpiperazine-1,4-diium tetrachloridozincate hemihydrate researchgate.net | |

| Formula | (C₅H₁₄N₂)[ZnCl₄]·0.5H₂O |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 14.3210 (5) |

| b (Å) | 12.7590 (5) |

| c (Å) | 13.7970 (3) |

| β (˚) | 90 |

| V (ų) | 2518.2 (2) |

| Z | 8 |

Metal-Ligand Binding Modes and Geometries

Piperazine-based ligands exhibit diverse binding modes and can stabilize a variety of coordination geometries around metal centers. The specific mode of coordination is influenced by the ligand's design, the nature of the metal ion, and the reaction conditions. researchgate.net

Binding Modes: The nitrogen atoms of the piperazine ring can coordinate to one or two metal centers, leading to different structural motifs. biointerfaceresearch.com

Monometallic: A single ligand coordinates to one metal center. This is common in complexes with tetradentate piperazine ligands bearing pendant arms. mdpi.com

Bimetallic/Bridging: The piperazine ring itself can act as a bridge between two metal centers. The conformation of the piperazine ring is critical here. A chair-equatorial,equatorial (e,e) conformation results in a longer, linear bridge, while a chair-equatorial,axial (e,a) conformation can bring two metal centers closer together, often facilitated by other bridging groups like hydroxo (OH⁻) or azido (B1232118) (N₃⁻) ions. researchgate.net A long and flexible piperazine-derived ligand has been shown to coordinate through both its terminal pyridine (B92270) groups and two of its four piperazine nitrogen donors to silver (I) ions, forming a high-connectivity network. acs.orgnih.gov

Coordination Geometries: The flexibility of the piperazine scaffold allows it to accommodate the preferred coordination geometries of various metal ions.

Tetrahedral: In 1-Methylpiperazine-1,4-diium tetrachloridozincate hemihydrate, the Zn(II) ion is surrounded by four chloride ions in a distorted tetrahedral geometry, with Cl-Zn-Cl bond angles ranging from 106.24° to 112.42°. nih.govresearchgate.net

Five-Coordinate: Copper(II) complexes with tetradentate piperazine ligands often adopt five-coordinate geometries, such as trigonal bipyramidal or square pyramidal. mdpi.com The specific geometry can be influenced by the steric hindrance of substituents on the ligand. For example, a Cu(II) complex with a piperazine-containing macrocycle was found to have a geometry resembling a square pyramid. nih.gov

Six-Coordinate (Octahedral): Many transition metal complexes with piperazine-based ligands exhibit octahedral geometry, particularly when solvent molecules or additional anions are coordinated to the metal center. biointerfaceresearch.com

The interplay between the piperazine ring's conformation and the coordination preferences of the metal ion dictates the final structure, which can range from discrete dinuclear or tetranuclear complexes to one-dimensional coordination polymers. researchgate.net

Spectroscopic and Crystallographic Studies of Coordination Complexes

A combination of spectroscopic methods and single-crystal X-ray diffraction is essential for the comprehensive characterization of coordination complexes involving piperazine-based ligands.

Spectroscopic Characterization:

FT-IR Spectroscopy: Fourier-transform infrared spectroscopy is used to confirm the coordination of the ligand to the metal ion. The formation of a metal-ligand bond is typically evidenced by the appearance of new absorption bands in the low-frequency region (400-600 cm⁻¹) corresponding to M-N stretching vibrations. Changes in the vibrational frequencies of the piperazine ring and its substituents upon coordination also provide evidence of complex formation. biointerfaceresearch.com

UV-Vis Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex and the coordination geometry. The binding of a metal ion to a piperazine ligand often causes a shift in the ligand's absorption bands (λmax). biointerfaceresearch.com Furthermore, d-d transitions observed in the visible region for transition metal complexes can be indicative of the coordination environment (e.g., octahedral vs. tetrahedral).

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the composition of the coordination complexes. nih.gov The fragmentation patterns observed in collision-induced dissociation experiments can help elucidate the structure of the complex and identify the metal binding sites within the ligand. biointerfaceresearch.comnih.gov

NMR Spectroscopy: Nuclear magnetic resonance spectroscopy is used to characterize the ligand and to study the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the piperazine protons upon complexation can confirm metal-ligand interaction. biointerfaceresearch.com

Crystallographic Studies:

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of coordination complexes. It allows for the precise determination of bond lengths, bond angles, coordination geometries, and the conformation of the piperazine ring. wm.edu This technique has been crucial in understanding the structural diversity of piperazine-based complexes.

| Selected Crystallographic Data for Piperazine-Containing Coordination Compounds | ||||

| Compound | Formula | Crystal System | Space Group | Key Structural Feature |

| 1-Methylpiperazine-1,4-diium tetrachloridozincate hemihydrate nih.govresearchgate.net | (C₅H₁₄N₂)[ZnCl₄]·0.5H₂O | Orthorhombic | Pbcn | Discrete ions linked by H-bonds; piperazine in chair form. |

| (S)-1,2,4-Trimethylpiperazine-1,4-diium tetrachloridozincate(II) iucr.org | (C₇H₁₈N₂)[ZnCl₄] | Orthorhombic | P2₁2₁2₁ | Cations and anions linked by N-H···Cl bonds into a chain. |

| [Cu(L⁵)Cl]PF₆ (L⁵ = a substituted dipyridylmethyl piperazine) mdpi.com | C₂₁H₂₆ClCuF₆N₄P | Monoclinic | P2₁/n | Five-coordinate Cu(II) center. |

| 1,4-Diphenylpiperazine researchgate.net | C₁₆H₁₈N₂ | Orthorhombic | Pbca | Planar conformation around N atoms due to resonance. |

| 1,4-Diphenethylpiperazine researchgate.net | C₂₂H₃₀N₂ | Monoclinic | C2/c | Piperazine ring centered on an inversion center. |

These studies collectively provide a detailed picture of how the design of piperazine-based ligands translates into specific structures and properties in their coordination complexes, driving the development of new materials and functional molecules.

Advanced Analytical Methodologies Utilizing 1 Methylpiperazin 2 One Dihydrochloride and Its Derivatives

Derivatization Reagents for Enhanced Spectroscopic Detection

Derivatization is a chemical modification process used to convert an analyte into a product of similar structure that is more suitable for a particular analytical technique. This can enhance detectability, improve separation, and provide structural information. While various piperazine (B1678402) derivatives have been employed as derivatization reagents, specific applications of 1-Methylpiperazin-2-one (B1308644) dihydrochloride (B599025) are not extensively documented in publicly available scientific literature.

Mass Spectrometry (MS) Derivatization for Sensitivity Enhancement and Fragmentation Control

Mass spectrometry is a powerful analytical technique for identifying and quantifying compounds based on their mass-to-charge ratio. Derivatization in MS is often employed to improve ionization efficiency, control fragmentation patterns, and increase the sensitivity of detection.

While a range of piperazine-containing reagents are utilized for the derivatization of various functional groups to enhance their MS detection, a thorough review of scientific literature reveals no specific studies detailing the use of 1-Methylpiperazin-2-one dihydrochloride for this purpose. The existing research on piperazine derivatives as MS derivatization agents focuses on other substituted piperazines. For instance, reagents like 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine have been successfully used for the analysis of hydroxysteroids by liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), significantly improving sensitivity. tcichemicals.com However, analogous applications involving this compound have not been reported.

Table 1: Examples of Piperazine Derivatives as MS Derivatization Reagents (Excluding this compound)

| Derivatization Reagent | Analyte Class | Purpose of Derivatization |

| 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine | Hydroxysteroids | Sensitivity enhancement in LC-ESI-MS tcichemicals.com |

| 1-Benzylpiperazine and derivatives | Various | Identification in seized materials unodc.org |

Note: This table is for illustrative purposes to show the utility of the broader class of piperazine derivatives and does not imply the use of this compound.

Chromophore or Fluorophore Introduction for Spectrophotometric Analysis

Spectrophotometric methods, such as UV-Visible or fluorescence spectroscopy, rely on the analyte possessing a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group). Derivatization is a common strategy to introduce such moieties into analytes that lack them, thereby enabling their detection and quantification.

A comprehensive search of chemical and analytical science databases yielded no specific examples of this compound being used as a derivatization reagent to introduce a chromophore or fluorophore for spectrophotometric analysis. The scientific literature describes various other reagents for this purpose, but the application of the specific compound remains undocumented. For example, methods have been developed for other piperazine derivatives where a UV-active derivative is formed to allow for detection at low levels using HPLC-UV instrumentation. researchgate.net

Application in Stationary Phases for Chromatographic Separations

The stationary phase is a critical component of any chromatographic system, determining the separation mechanism and selectivity. The chemical modification of support materials, such as silica (B1680970) gel, with functional molecules can create stationary phases with specific separation characteristics.

Development of Difunctional Strong Anion-Exchange Stationary Phases

Difunctional strong anion-exchange (SAX) stationary phases possess two distinct functional groups that contribute to the separation process, often leading to unique selectivity. The development of novel SAX phases is an active area of research aimed at improving the separation of anionic species.

Despite the theoretical potential for the piperazine moiety within this compound to be utilized in the synthesis of stationary phases, a detailed review of the scientific literature, including patents and research articles, did not identify any instances of its use in the development of difunctional strong anion-exchange stationary phases. Research in this area tends to focus on other nitrogen-containing heterocyclic compounds or different classes of organic molecules for the modification of chromatographic supports.

Future Research Trajectories for 1 Methylpiperazin 2 One Dihydrochloride

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

Future research into the synthesis of 1-methylpiperazin-2-one (B1308644) dihydrochloride (B599025) is expected to prioritize the development of more sustainable and efficient methods. benthamdirect.com Current synthetic strategies may be improved by incorporating principles of green chemistry to reduce environmental impact and enhance cost-effectiveness. mdpi.com

One promising area of exploration is the use of photoredox catalysis . mdpi.com This technique can facilitate C–H functionalization of the piperazine (B1678402) ring under mild conditions, potentially offering a greener alternative to traditional methods that may require harsh reagents or protecting groups. mdpi.com The use of organic photocatalysts, in particular, presents a more sustainable option as they can be derived from renewable sources. mdpi.com Additionally, transitioning these methods from batch to continuous flow processes could offer advantages in scalability and safety. mdpi.com

Another avenue for sustainable synthesis involves biocatalysis . The use of enzymes could provide high selectivity and operate under mild conditions, reducing energy consumption and byproduct formation. Research could focus on engineering enzymes for specific steps in the synthesis of the 1-methylpiperazin-2-one core.

Furthermore, the development of cascade reactions could streamline the synthesis by combining multiple steps into a single operation, thereby increasing efficiency and reducing waste. thieme.de Research in this area could focus on designing novel one-pot procedures for the construction of the substituted piperazin-2-one (B30754) ring system. acs.org

The following table summarizes potential future directions for the synthesis of this compound:

| Research Direction | Key Objectives | Potential Advantages |

| Photoredox Catalysis | Utilize light-driven reactions for C-H functionalization. mdpi.com | Mild reaction conditions, high selectivity, potential for use of organic catalysts. mdpi.com |

| Biocatalysis | Employ enzymes for key synthetic transformations. | High stereoselectivity, mild conditions, reduced environmental impact. |

| Flow Chemistry | Develop continuous manufacturing processes. mdpi.com | Improved scalability, safety, and process control. mdpi.com |

| Cascade Reactions | Combine multiple synthetic steps into a single pot. thieme.de | Increased efficiency, reduced waste, and simplified purification. acs.org |

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

While standard spectroscopic methods are sufficient for routine characterization, a deeper understanding of the dynamic processes of 1-methylpiperazin-2-one dihydrochloride can be achieved through advanced spectroscopic techniques.

Future research could employ two-dimensional nuclear magnetic resonance (2D-NMR) techniques to provide more detailed information about the molecule's conformation and the dynamics of the piperazinone ring in solution. This could help elucidate conformational changes and interactions with its environment.

Time-resolved spectroscopy could be used to study the kinetics of reactions involving this compound, providing insights into reaction mechanisms and the lifetimes of transient intermediates.

In the solid state, solid-state NMR (ssNMR) and X-ray diffraction can offer detailed information about the crystal packing and intermolecular interactions. nih.gov Advanced X-ray techniques could be used to study dynamic processes within the crystal lattice.

The application of these advanced techniques is summarized in the table below:

| Spectroscopic Technique | Information Gained | Potential Application |

| 2D-NMR | Detailed conformational and connectivity data. | Studying ring dynamics and intermolecular interactions in solution. |

| Time-Resolved Spectroscopy | Kinetic and mechanistic information. | Investigating reaction pathways and transient species. |

| Solid-State NMR (ssNMR) | Structural and dynamic information in the solid state. | Characterizing crystal packing and solid-state dynamics. |

| Advanced X-ray Diffraction | High-resolution crystal structures and electron density maps. nih.gov | Elucidating intermolecular interactions and dynamic processes in crystals. nih.gov |

Expansion of Computational Modeling to Predict Reactivity and Interactions

Computational chemistry is poised to play an increasingly important role in understanding the properties and reactivity of this compound.

Density Functional Theory (DFT) calculations can be used to predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic structure. scielo.brresearchgate.net DFT can also be used to model reaction mechanisms and predict the regioselectivity and stereoselectivity of chemical transformations. mdpi.com For example, DFT has been used to determine the relative electron density on the nitrogen atoms of the piperazine core, successfully predicting the site of alkylation. mdpi.com

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule in solution, including its solvation and conformational flexibility. This can be particularly useful for understanding its interactions with biological macromolecules or other components in a complex mixture.

The combination of computational and experimental studies will provide a more complete picture of the chemical behavior of this compound.

| Computational Method | Predictive Capability | Relevance to this compound |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties. scielo.brresearchgate.net | Predicting reaction outcomes and understanding electronic properties. mdpi.com |

| Molecular Dynamics (MD) | Solvation, conformational changes, intermolecular interactions. | Simulating behavior in solution and interactions with other molecules. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | High-level calculations on a specific region of a large system. | Modeling interactions with biological targets like enzymes or receptors. |

Development of Novel Materials and Catalysts Based on the Core Structure

The piperazine-2-one scaffold present in this compound is a valuable building block for the creation of novel materials and catalysts. researchgate.net

In materials science , the incorporation of the piperazinone unit into polymers could lead to materials with tailored properties. chemimpex.com For example, the ability of the piperazine moiety to engage in hydrogen bonding could be exploited to create materials with specific thermal or mechanical properties.

In the field of catalysis , piperazine-based structures have been used to develop efficient catalysts for a variety of organic transformations. rsc.orgresearchgate.net Future research could focus on designing chiral catalysts based on the 1-methylpiperazin-2-one core for asymmetric synthesis. dicp.ac.cnrsc.org These catalysts could be immobilized on solid supports to facilitate recovery and reuse. researchgate.net

The potential applications are outlined in the table below:

| Application Area | Research Focus | Potential Outcomes |

| Polymer Chemistry | Incorporation of the piperazinone core into polymer backbones. chemimpex.com | Development of new polymers with enhanced thermal stability, mechanical strength, or specific functionalities. chemimpex.com |

| Catalysis | Design of organocatalysts and metal complexes. rsc.orgresearchgate.net | Creation of highly efficient and selective catalysts for organic synthesis, including asymmetric transformations. dicp.ac.cnrsc.org |

| Supramolecular Chemistry | Use as a building block for self-assembling systems. | Formation of functional materials such as gels, liquid crystals, or molecular sensors. |

Integration into Emerging Areas of Chemical Science Research

The unique structural and chemical properties of this compound make it a candidate for integration into various emerging fields of chemical science.

In medicinal chemistry , the piperazine-2-one motif is considered a "privileged scaffold" due to its frequent appearance in bioactive compounds. researchgate.netdicp.ac.cn Future research could explore derivatives of 1-methylpiperazin-2-one as potential therapeutic agents. chemimpex.com The piperazine core is known to improve the pharmacokinetic properties of drug candidates. mdpi.comnih.gov

In the area of chemical biology , derivatives of this compound could be developed as chemical probes to study biological processes or as ligands for specific biological targets.

Furthermore, in the development of agrochemicals , the piperazine structure is found in some herbicides and pesticides. chemimpex.comresearchgate.net Research could be directed towards synthesizing new derivatives with improved efficacy and environmental profiles. mdpi.com

The integration into these emerging areas is highlighted below:

| Field of Research | Potential Role of this compound |

| Medicinal Chemistry | A scaffold for the design and synthesis of new drug candidates. researchgate.netdicp.ac.cn |

| Chemical Biology | A core structure for the development of molecular probes and ligands. |

| Agrochemicals | A building block for the creation of novel herbicides and pesticides with enhanced properties. chemimpex.comresearchgate.netmdpi.com |

Q & A

Q. What are the critical safety protocols for handling 1-Methylpiperazin-2-one dihydrochloride in laboratory settings?

- Methodological Answer : Researchers must use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, to minimize skin/eye contact. Work should be conducted in a fume hood with local exhaust ventilation to avoid inhalation of fine particles . In case of accidental exposure, flush affected areas with copious water for 15 minutes and seek medical attention. Store the compound in a dry, ventilated environment away from oxidizers, and dispose of waste via certified hazardous material protocols .

Q. How can researchers verify the purity of this compound?

- Methodological Answer : Purity can be assessed using high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm structural integrity, while elemental analysis (EA) validates stoichiometry. Cross-referencing with published spectral libraries (e.g., PubChem) ensures consistency .

Q. What solvent systems are compatible with this compound for solubility studies?

- Methodological Answer : The compound is typically soluble in polar solvents like water, methanol, or dimethyl sulfoxide (DMSO). Conduct solubility tests at 25°C using a gravimetric method: dissolve 10 mg increments in 1 mL of solvent, filter undissolved residue, and quantify via UV-Vis spectrophotometry. Avoid halogenated solvents (e.g., chloroform) due to potential reactivity .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

- Methodological Answer : After collecting X-ray diffraction data, use SHELXT for initial structure solution via dual-space algorithms. Refine atomic coordinates and displacement parameters with SHELXL , applying restraints for hydrogen atoms and chloride ions. Validate geometric parameters (e.g., bond lengths, angles) against the Cambridge Structural Database. For twinned crystals, employ the TWIN command in SHELXL to resolve overlapping reflections .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 40°C for 30 days. Monitor degradation products via LC-MS and quantify using a calibration curve. Use Arrhenius kinetics to extrapolate shelf-life at 25°C. Conflicting data may arise from residual moisture or light exposure; replicate experiments under controlled humidity (<10% RH) and amber glassware .

Q. How does the dihydrochloride salt form influence bioavailability compared to the free base?

- Methodological Answer : The dihydrochloride salt enhances aqueous solubility, improving dissolution rates. Conduct parallel artificial membrane permeability assays (PAMPA) at pH 6.8 (intestinal mimic) to compare permeability coefficients (log Papp) between salt and free base. Use Caco-2 cell monolayers for in vitro absorption studies. Note that chloride ions may affect ion channels in vivo, requiring pharmacokinetic validation .

Mechanistic and Analytical Questions

Q. What spectroscopic techniques are optimal for characterizing hydrogen-bonding networks in this compound?

- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies N–H and O–H stretching vibrations (3200–3500 cm⁻¹). Solid-state NMR (¹⁵N CP/MAS) maps hydrogen-bonding interactions between the piperazine ring and chloride ions. Pair with X-ray crystallography to correlate spectral data with 3D molecular packing .

Q. How can researchers mitigate batch-to-batch variability in synthetic yields?

- Methodological Answer : Optimize reaction conditions using design-of-experiments (DoE) methodologies. Key factors include reaction temperature (±5°C), stoichiometry of methylating agents (e.g., methyl iodide), and pH during hydrochloride salt formation. Monitor intermediates via in situ Raman spectroscopy. Implement quality-by-design (QbD) principles to define critical process parameters (CPPs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.